Methyl 4,5-dichloro-2-(difluoromethoxy)-phenylacetate
Overview
Description
Methyl 4,5-dichloro-2-(difluoromethoxy)-phenylacetate is a chemical compound with the molecular formula C9H6Cl2F2O3 and a molecular weight of 271.04 g/mol . It is a derivative of benzoic acid and is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of Methyl 4,5-dichloro-2-(difluoromethoxy)-phenylacetate typically involves the esterification of 4,5-dichloro-2-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Methyl 4,5-dichloro-2-(difluoromethoxy)-phenylacetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 4,5-dichloro-2-(difluoromethoxy)-phenylacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4,5-dichloro-2-(difluoromethoxy)-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets, resulting in its observed biological effects .
Comparison with Similar Compounds
Methyl 4,5-dichloro-2-(difluoromethoxy)-phenylacetate can be compared with similar compounds such as:
Methyl 4,5-dichloro-2-methoxybenzoate: This compound lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
Methyl 4,5-dichloro-2-(trifluoromethoxy)benzoate: The presence of an additional fluorine atom in the trifluoromethoxy group can significantly alter its chemical properties and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[4,5-dichloro-2-(difluoromethoxy)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-9(15)3-5-2-6(11)7(12)4-8(5)17-10(13)14/h2,4,10H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXBZHFCKNOIAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1OC(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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